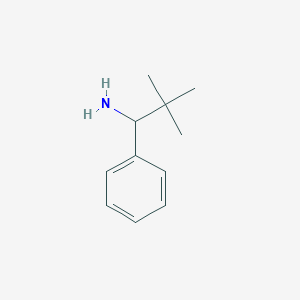
2,2-二甲基-1-苯基丙胺
描述
“2,2-Dimethyl-1-phenylpropan-1-amine” is a chemical compound with the CAS Number: 61501-04-0 . It has a molecular weight of 163.26 . The IUPAC name for this compound is 2,2-dimethyl-1-phenyl-1-propanamine . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is liquid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been described . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-1-phenylpropan-1-amine” is 1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2,2-Dimethyl-1-phenylpropan-1-amine” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
科学研究应用
Anti-Doping Control
2,2-Dimethyl-1-phenylpropan-1-amine: has been identified as a new designer stimulant prohibited in competitive sports by the World Anti-Doping Agency (WADA). Research has been conducted to develop a gas chromatography-mass spectrometry (GC-MS) quantitative method for its detection in human urine . This method has a linear calibration range of 100 to 7500 ng/mL, with a limit of detection (LOD) of 13.9 ng/mL and a limit of quantification (LOQ) of 42.2 ng/mL . The method is precise and accurate, allowing for the detection of the compound in urine samples up to 46 hours after ingestion .
Pharmacology
In pharmacology, 2,2-Dimethyl-1-phenylpropan-1-amine is structurally related to β-methylphenethylamine , a compound that has been studied for its potential effects on cognitive function and as a treatment for multiple sclerosis . The pharmacological properties of these compounds are of interest due to their structural similarity to amphetamines.
Biochemistry
The compound’s role in biochemistry is linked to its presence in dietary supplements and its subsequent excretion study. The research provides insights into the metabolism and excretion patterns of such designer stimulants, which is crucial for understanding their biological effects and potential risks .
Organic Synthesis
2,2-Dimethyl-1-phenylpropan-1-amine: serves as a precursor or intermediate in the synthesis of various organic compounds. For example, it has been used in the preparation of 2,2-dimethylpropiophenone . Its derivatives, such as propargylamines, have numerous applications, including the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Materials Science
While specific applications in materials science are not directly mentioned, the compound’s properties, such as its molecular weight and structure, suggest potential use in the development of new materials or chemical processes .
Analytical Chemistry
In analytical chemistry, the quantification and detection of 2,2-Dimethyl-1-phenylpropan-1-amine are essential for ensuring the integrity of sports and the health of athletes. The development of sensitive and accurate analytical methods, like the aforementioned GC-MS technique, is vital for anti-doping efforts and the study of pharmacokinetics .
安全和危害
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
属性
IUPAC Name |
2,2-dimethyl-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGIGRKEXZOVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395933 | |
| Record name | 2,2-Dimethyl-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61501-04-0 | |
| Record name | α-(1,1-Dimethylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61501-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



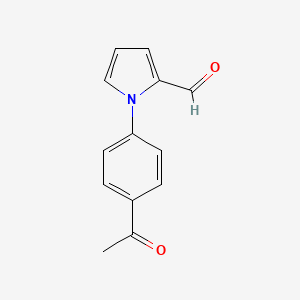
![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)
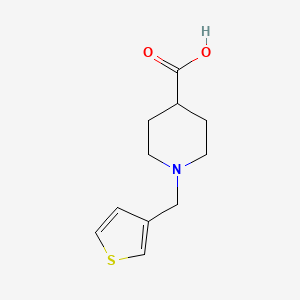



![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)


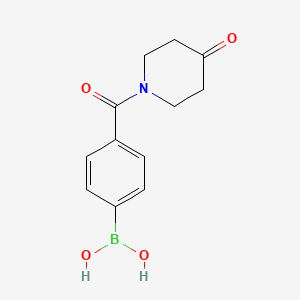

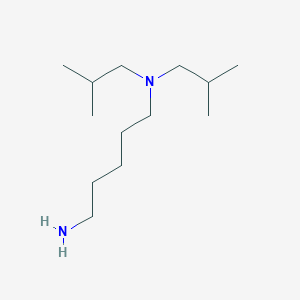

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)